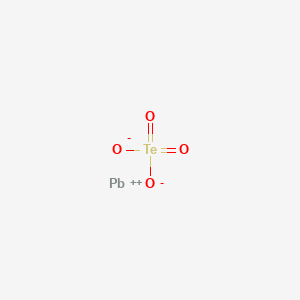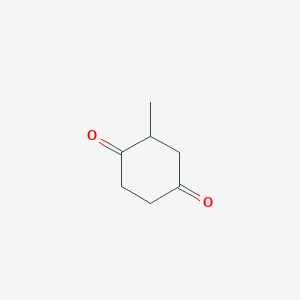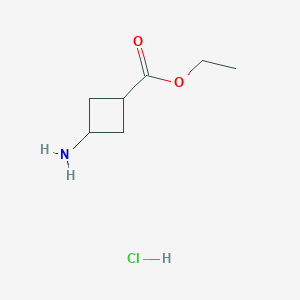
Lead(II) tellurate
Übersicht
Beschreibung
Lead(II) tellurate is an inorganic compound with the chemical formula PbTeO4 It is composed of lead, tellurium, and oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead(II) tellurate can be synthesized through various methods. One common approach involves the reaction of lead(II) nitrate with sodium tellurate in an aqueous solution. The reaction typically proceeds as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{Na}_2\text{TeO}_4 \rightarrow \text{PbTeO}_4 + 2\text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced by reacting lead(II) oxide with tellurium dioxide at high temperatures. This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Lead(II) tellurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) tellurate under specific conditions.
Reduction: It can be reduced to elemental lead and tellurium in the presence of strong reducing agents.
Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reactions with halide salts (e.g., NaCl, KBr) can lead to the formation of lead(II) halides.
Major Products Formed:
Oxidation: Lead(IV) tellurate (PbTeO6)
Reduction: Elemental lead (Pb) and tellurium (Te)
Substitution: Lead(II) halides (e.g., PbCl2, PbBr2)
Wissenschaftliche Forschungsanwendungen
Lead(II) tellurate has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique electrical and optical properties.
Chemistry: this compound serves as a precursor for synthesizing other tellurium-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is utilized in the production of specialized glass and ceramics with enhanced durability and thermal stability.
Wirkmechanismus
The mechanism of action of lead(II) tellurate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound’s ability to undergo redox reactions plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- Lead(II) oxide (PbO)
- Lead(II) sulfate (PbSO4)
- Lead(II) chloride (PbCl2)
- Lead(II) iodide (PbI2)
Comparison: Lead(II) tellurate is unique due to its tellurate ion, which imparts distinct chemical and physical properties compared to other lead(II) compounds. For instance, while lead(II) oxide is primarily used in glass and ceramics, this compound’s applications extend to advanced materials and potential biomedical uses.
Eigenschaften
IUPAC Name |
lead(2+);tellurate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4Te.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZZLKHANGTWNE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4PbTe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065665 | |
| Record name | Lead(II) tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13845-35-7 | |
| Record name | Lead(II) tellurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead(II) tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) tellurium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)


![3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B3047308.png)




![Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3047316.png)





